Cas no 2034374-58-6 (1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)

1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide
- 2034374-58-6
- AKOS026695131
- F6525-2353
- 1,2-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]imidazole-4-sulfonamide
- 1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide
- 1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
-
- インチ: 1S/C14H17N7O2S/c1-10-18-14(9-20(10)2)24(22,23)17-7-11-6-12(19-21(11)3)13-8-15-4-5-16-13/h4-6,8-9,17H,7H2,1-3H3
- InChIKey: AXTPZLCDRIAPOW-UHFFFAOYSA-N
- SMILES: S(C1=CN(C)C(C)=N1)(NCC1=CC(C2C=NC=CN=2)=NN1C)(=O)=O
計算された属性
- 精确分子量: 347.11644398g/mol
- 同位素质量: 347.11644398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 526
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 116Ų
1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-2353-15mg |
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide |
2034374-58-6 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6525-2353-40mg |
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide |
2034374-58-6 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6525-2353-75mg |
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide |
2034374-58-6 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6525-2353-4mg |
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide |
2034374-58-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-2353-50mg |
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide |
2034374-58-6 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-2353-5mg |
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide |
2034374-58-6 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-2353-5μmol |
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide |
2034374-58-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-2353-30mg |
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide |
2034374-58-6 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6525-2353-2μmol |
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide |
2034374-58-6 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6525-2353-2mg |
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide |
2034374-58-6 | 2mg |
$59.0 | 2023-09-08 |
1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide 関連文献
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamideに関する追加情報
Comprehensive Analysis of 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide (CAS No. 2034374-58-6)
The compound 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide (CAS No. 2034374-58-6) is a highly specialized sulfonamide derivative with a unique heterocyclic structure. Its molecular framework combines imidazole, pyrazine, and pyrazole moieties, making it a subject of significant interest in medicinal chemistry and drug discovery. Researchers are increasingly focusing on this compound due to its potential applications in targeting specific biological pathways, particularly in the context of enzyme inhibition and receptor modulation.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized treatment strategies. The structural complexity of 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide positions it as a promising candidate for further exploration. Its sulfonamide group is particularly noteworthy, as this functional group is often associated with bioactivity and pharmacological efficacy. This aligns with current trends in drug design, where researchers prioritize compounds with multifunctional scaffolds.
The synthesis of 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide involves meticulous organic synthesis techniques, including cross-coupling reactions and protecting group strategies. These methods are critical for achieving high yields and purity, which are essential for subsequent biological testing. Given the growing emphasis on green chemistry, researchers are also exploring sustainable synthesis routes for this compound to minimize environmental impact.
From a mechanistic perspective, the compound's potential interactions with protein targets are a key area of investigation. Computational modeling studies suggest that its imidazole and pyrazine rings may facilitate hydrogen bonding and π-stacking interactions, which are crucial for binding affinity. Such insights are invaluable for optimizing its structure-activity relationship (SAR) and enhancing its therapeutic potential. This is particularly relevant in the context of drug repurposing, where existing compounds are evaluated for new indications.
The compound's physicochemical properties, such as solubility, stability, and logP values, are also under scrutiny. These factors play a pivotal role in determining its bioavailability and pharmacokinetic profile. With the rise of AI-driven drug discovery, tools like molecular docking and QSAR modeling are being employed to predict these properties more accurately. This integration of computational chemistry and experimental validation is transforming the landscape of pharmaceutical research.
In conclusion, 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide represents a compelling case study in modern medicinal chemistry. Its multifaceted structure and potential applications align with contemporary research priorities, including targeted therapy and sustainable drug development. As the scientific community continues to unravel its properties, this compound may pave the way for innovative therapeutic solutions in the years to come.
2034374-58-6 (1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide) Related Products
- 1797287-77-4(JDCZDHITZSSFTJ-UHFFFAOYSA-N)
- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 57892-77-0(2-{imidazo1,2-apyridin-2-yl}acetonitrile)
- 1806797-62-5(Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)
- 2639448-13-6(tert-butyl 3-(cyanomethyl)aminopropanoate)
- 1805688-15-6(3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)
- 1805011-93-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine)
- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)
- 2228171-90-0(2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid)
- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)




